![molecular formula C18H21NO2 B2941084 N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1396848-46-6](/img/structure/B2941084.png)
N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide, also known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPBA is a benzamide derivative that has been synthesized using various methods, and it has been shown to have unique biochemical and physiological effects.
Scientific Research Applications
Design and Synthesis of Novel Compounds
Research efforts have focused on designing and synthesizing novel compounds for potential therapeutic applications. For example, a study on the design, synthesis, and pharmacological evaluation of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors highlights the importance of chemical modifications for enhancing biological activity. These compounds have shown promise in affecting cell migration and inducing apoptosis, suggesting their potential utility in molecular therapies for cancer (D. A. Rodrigues et al., 2016).
Chemical Reactions and Metabolism
Another area of research involves studying the chemical reactions and metabolism of benzamide derivatives. Investigations into the microsomal demethylation of N,N-dimethylbenzamides have provided insights into their metabolic pathways, revealing the formation of intermediate compounds and the effects of substituent and kinetic deuterium isotope effects (L. Constantino et al., 1992).
Development of Biosensors
The development of biosensors using benzamide derivatives illustrates the application of these compounds in analytical chemistry. A study on a high-sensitive biosensor based on a modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam showcases the utility of benzamide derivatives in creating novel electrochemical sensors (H. Karimi-Maleh et al., 2014).
Molecular Structure and Intermolecular Interactions
Research on the molecular structure and intermolecular interactions of benzamide derivatives, such as the study of N-3-hydroxyphenyl-4-methoxybenzamide, contributes to a deeper understanding of how molecular conformation affects biological activity and chemical reactivity. These studies often involve a combination of experimental and computational methods to elucidate the structural features and interaction mechanisms of these compounds (Sedat Karabulut et al., 2014).
Future Directions
Future research could focus on the synthesis and biological activity of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics . The search for new, safe, and effective synthetic drugs is a constant need, and heterocyclic compounds play an important role as the basis of many bioactive molecules .
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-8-9-14(2)16(12-13)18(21)19-11-10-17(20)15-6-4-3-5-7-15/h3-9,12,17,20H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKJXUECDBNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-2,5-dimethylbenzamide |
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